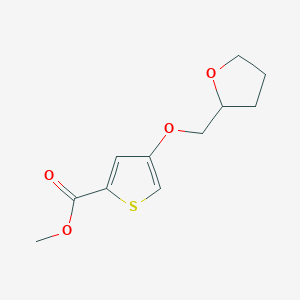

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate

Description

Properties

Molecular Formula |

C11H14O4S |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

methyl 4-(oxolan-2-ylmethoxy)thiophene-2-carboxylate |

InChI |

InChI=1S/C11H14O4S/c1-13-11(12)10-5-9(7-16-10)15-6-8-3-2-4-14-8/h5,7-8H,2-4,6H2,1H3 |

InChI Key |

ATEWUYOCJCGAJG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CS1)OCC2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Esterification of Thiophene-2-Carboxylic Acid

The most widely reported method begins with the esterification of thiophene-2-carboxylic acid using methanol in the presence of a Brønsted or Lewis acid catalyst. Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 equiv) facilitates the reaction at reflux (60–80°C) for 6–12 hours, yielding methyl thiophene-2-carboxylate with >85% efficiency. Subsequent etherification introduces the tetrahydrofuran (THF) moiety:

Reaction Conditions for Etherification:

- Substrate: Methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv)

- Alkylating Agent: (Tetrahydrofuran-2-yl)methyl bromide (1.2–1.5 equiv)

- Base: Potassium carbonate (2.0 equiv) or sodium hydride (1.5 equiv)

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 80–100°C, 8–24 hours

- Yield: 70–78%

The reaction proceeds via an SN2 mechanism, with the base deprotonating the hydroxyl group to form a nucleophilic alkoxide. Polar aprotic solvents like DMF enhance reactivity by stabilizing ionic intermediates.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Functionalization

Recent advances utilize Suzuki-Miyaura cross-coupling to introduce the tetrahydrofuran moiety post-esterification. Methyl 4-bromothiophene-2-carboxylate reacts with (tetrahydrofuran-2-yl)methylboronic acid under palladium catalysis:

Optimized Protocol:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Ligand | XPhos (6 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene/2-MeTHF (3:1 v/v) |

| Temperature | 90°C, 12 hours |

| Yield | 82–88% |

This method avoids harsh alkylation conditions, improving regioselectivity. However, boronic acid availability and catalyst costs limit scalability.

Solvent and Temperature Effects on Reaction Efficiency

Traditional vs. Green Solvent Systems

Comparative studies highlight the impact of solvent choice on yield and reaction rate:

Table 1. Solvent Screening for Etherification Step

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 78 | 12 |

| Acetonitrile | 37.5 | 72 | 18 |

| 2-MeTHF | 6.2 | 68 | 24 |

| Cyclopentyl methyl ether | 4.8 | 65 | 30 |

While DMF delivers superior yields, 2-MeTHF offers a greener alternative with reduced toxicity. Microwave-assisted heating in 2-MeTHF at 140°C shortens reaction times to 1–2 hours but requires precise temperature control to prevent decomposition.

Acidic Workup and Purification Strategies

Isolation of the Crude Product

Post-reaction mixtures are typically quenched with dilute HCl (1 M) to neutralize excess base. Extraction with ethyl acetate or toluene (3 × 50 mL) followed by drying over MgSO₄ yields the crude product. Silica gel chromatography (hexane/ethyl acetate 4:1) achieves >95% purity.

Critical Notes:

- Hydrobromic acid (HBr) in the workup minimizes byproduct formation compared to HCl.

- Lithium hydroxide-mediated saponification of residual ester impurities improves purity but risks hydrolyzing the target compound.

Emerging Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (140–160°C) reduces etherification times to 1–3 hours. A 2021 study demonstrated 89% yield using 2-MeTHF and Pd(OAc)₂/Xantphos catalysis under microwave conditions.

Table 2. Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (h) | 24 | 1.5 |

| Solvent | DMF | 2-MeTHF |

| Catalyst Loading | 3 mol% | 3 mol% |

| Yield (%) | 78 | 89 |

Microwave methods enhance energy efficiency but require specialized equipment.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group in this compound undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is foundational for converting esters into their acidic counterparts for further applications.

Key Reaction Parameters

| Condition | Product | Applications |

|---|---|---|

| Acidic hydrolysis | Thiophene-2-carboxylic acid | Pharmaceutical intermediates |

| Basic hydrolysis | Sodium salt of acid | Biochemical conjugation |

Nucleophilic Substitution

The methoxy group attached to the tetrahydrofuran (THF) moiety is susceptible to nucleophilic substitution. This reactivity enables functionalization of the THF ring, such as replacing the methoxy group with other nucleophiles (e.g., amines, thiols) to modulate biological activity.

Mechanistic Insight

The reaction proceeds via an SN1 or SN2 mechanism depending on the steric environment and leaving group ability. Given the THF ring’s rigidity, SN1 mechanisms may dominate, facilitating substitution at the methoxy site.

Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, such as Buchwald–Hartwig amination or Suzuki coupling, to form biaryl or heterobaryl derivatives. For example, in antitubercular drug discovery, thiophene derivatives undergo Pd-catalyzed substitutions to introduce functional groups that enhance biological activity .

Representative Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110°C |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | THF | 100°C |

Reaction Optimization Studies

Microwave-assisted reactions in green solvents (e.g., CPME, 2-MeTHF) demonstrate improved efficiency compared to traditional methods. For example, microwave irradiation at 160°C in CPME reduces reaction time from days to hours while maintaining yields above 80% .

Comparison of Solvent Effects

| Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| DMF | r.t. | 17 h | 84 |

| CPME | 160 | 1 h | 84 |

| 2-MeTHF | 160 | 1 h | Similar |

Biological Reactions and Stability

In medicinal chemistry contexts, the compound’s stability under physiological conditions is critical. For example, in antitubercular studies, thiophene derivatives show moderate metabolic stability (human microsomal clearance: 3.5 mL·min⁻¹·g⁻¹) but require optimization for in vivo efficacy .

Key Stability Metrics

| Parameter | Value |

|---|---|

| Mouse microsomal clearance | 19 mL·min⁻¹·g⁻¹ |

| Human microsomal clearance | 3.5 mL·min⁻¹·g⁻¹ |

| Kinetic solubility | >250 μM |

Medicinal Chemistry

The compound’s thiophene scaffold and THF-methoxy group contribute to its potential as a pharmacophore in drug discovery. Related analogs show activity against Mycobacterium tuberculosis (MIC: 0.72 ± 0.30 μg/mL) and exhibit favorable physicochemical properties for oral administration (e.g., log D = 2.6, TPSA = 65 Ų) .

Material Science

The ester functionality allows integration into polymer matrices or self-assembling systems, while the THF ring enables hydrogen bonding and intermolecular interactions. This dual functionality makes it suitable for advanced materials like organic semiconductors.

Reaction Mechanism Insights

The electron-deficient thiophene ring stabilizes planar conformations via σ* orbital interactions with carbonyl groups, influencing reaction pathways. This electronic environment also modulates nucleophilicity and electrophilicity in substitution and coupling reactions .

Solvent Selection

Green solvents like CPME and 2-MeTHF enhance reaction efficiency in microwave-assisted protocols. For example, CPME at 160°C reduces reaction time from 3 days (r.t.) to 1 hour while maintaining high yields .

Catalyst Systems

Palladium catalysts with ligands like BINAP or RuPhos enable selective functionalization. For instance, Pd(OAc)₂/BINAP systems achieve coupling yields up to 84% under optimized conditions .

Stability Challenges

Despite favorable physicochemical properties, thermodynamic solubility limitations may hinder absorption in biological systems. Intramolecular hydrogen bonding in primary amides (e.g., thiophene-2-carboxamide derivatives) exacerbates this issue, necessitating solubility optimization .

Comparative Reactivity with Analogues

| Compound | Key Feature | Reactivity Trend |

|---|---|---|

| Methyl thiophene-2-carboxylate | No THF-methoxy group | Less reactive |

| 5-Morpholino-3-(2-phenylethoxy) | Morpholino substituent | Enhanced stability |

| Thiophene-2-carboxylic acid | Acidic group | Higher reactivity |

Scientific Research Applications

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is an organic compound with a thiophene ring and a tetrahydrofuran moiety. Its molecular formula is and has a molecular weight of approximately 242.29 g/mol . The compound features a methyl ester group attached to the thiophene ring, further substituted with a methoxy group linked to a tetrahydrofuran unit. This combination of functional groups gives it potential reactivity and biological activity.

Potential Applications

This compound has potential applications in several fields:

- Medicinal Chemistry The presence of a thiophene ring and tetrahydrofuran moiety in its structure may contribute to its biological activities.

- Antimicrobial Applications Research indicates that similar compounds exhibit antimicrobial properties, effective against various bacterial strains.

- Antitumor Applications Preliminary studies on related compounds suggest antitumor properties, inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects Evaluation of related compounds for anti-inflammatory effects has shown promise in reducing inflammatory markers in experimental models, suggesting potential therapeutic applications in inflammatory diseases.

Thiophene-Based Compounds

Thiophene derivatives have a range of applications :

- Glioma

- Antimicrobial

- Antioxidant

- Antitumor

- Human carcinoma growth inhibitors

- Anti-Hepatitis B. virus

- Solar cell

- Dyeing and corrosion properties

Cytotoxic Activity

Research has evaluated the cytotoxicity of thiophene compounds against human cancer cell lines, such as HepG2 and MCF-7, with promising results . Pretreatment of HepG2 cells with certain compounds can sensitize the cells to the cytotoxicity of sorafenib .

Thiophene-2-carboxylic acid derivatives

Thiophene-2-carboxylic acid derivatives have herbicidal applications . They can be used alone or in combination with other herbicides, agents for combating pests, or phytopathogenic fungi or bacteria . They can also be mixed with solutions of mineral salts to remedy nutritional or trace element deficiencies, and non-phytotoxic oils and oil concentrates may also be added .

Comparison with Related Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| Methyl thiophene-2-carboxylate | Lacks tetrahydrofuran moiety; simpler structure | |

| Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate | Contains nicotinamide; different biological properties | |

| 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid | Acidic functional group; different reactivity |

Mechanism of Action

The mechanism of action of Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate can be contextualized by comparing it to analogous thiophene carboxylate esters. Below is a detailed analysis:

Structural and Physicochemical Properties

Table 1: Comparative Data of Selected Thiophene Carboxylate Esters

*Estimated based on analogous THF-containing compounds .

Biological Activity

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H14O3S |

| Molecular Weight | 238.30 g/mol |

| IUPAC Name | Methyl 4-(tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate |

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit key enzymes involved in cancer metabolism, such as fatty acid synthase (FASN) and mitochondrial enzymes . This inhibition leads to decreased lipid synthesis and altered energy metabolism in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that can trigger apoptosis .

- Cell Cycle Arrest : Studies suggest that thiophene compounds can cause cell cycle arrest at the G1/S or G2/M checkpoints, preventing cancer cell proliferation .

Study 1: Inhibition of Breast Cancer Cell Proliferation

In a controlled study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of approximately 10 µM, indicating effective inhibition of cell growth. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the apoptotic pathways activated by thiophene derivatives. It was found that treatment with this compound led to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), thereby facilitating programmed cell death in tumor cells .

Comparative Analysis with Other Thiophene Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Induces apoptosis via ROS generation |

| C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) | 5 | FASN inhibitor |

| Thiophene-based anticancer agent | <5 | Cell cycle arrest and apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.